Tivozanib hydrate

VEGFR Selectivity Kinase Inhibition Profiling Off-Target Effects

Tivozanib hydrate is the research-standard form of this FDA/EMA-approved VEGFR TKI, distinguished by its picomolar VEGFR-2 potency (IC50 6.5 nM), 111-hour half-life, and lower off-target toxicity versus multi-targeted TKIs. It is the optimal choice for in vivo RCC xenograft studies requiring once-daily oral dosing, cleaner anti-angiogenic readouts, and direct comparison to axitinib or sorafenib in therapy-sequencing research. The hydrate offers established solubility for oral gavage.

Molecular Formula C22H21ClN4O6
Molecular Weight 472.9 g/mol
Cat. No. B560398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTivozanib hydrate
SynonymsN-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(5-methyl-3-isoxazolyl)-urea, monohydrate
Molecular FormulaC22H21ClN4O6
Molecular Weight472.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2
InChIKeyVTWZGSZTIGEYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Tivozanib Hydrate: A Highly Selective VEGFR Tyrosine Kinase Inhibitor for Advanced Renal Cell Carcinoma Research


Tivozanib hydrate (AV-951; KRN-951) is an orally bioavailable, ATP-competitive small-molecule tyrosine kinase inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3 [1]. As a second-generation quinoline-urea derivative, it is specifically designed to optimize VEGF pathway blockade while minimizing interactions with off-target kinases [2]. Clinically, tivozanib is approved by the US FDA (2021) and EMA (2017) for the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC) who have received two or more prior systemic therapies [3]. Its differentiation from other VEGFR TKIs is anchored in a unique combination of picomolar potency against VEGFR-2, a prolonged elimination half-life, and a distinct adverse event profile that reduces dose-limiting toxicities common to its class [4].

Why Tivozanib Hydrate Cannot Be Readily Substituted by Other VEGFR TKIs in Research and Clinical Development


Although tivozanib hydrate is a VEGFR TKI, it exhibits a unique constellation of pharmacological, pharmacokinetic, and toxicity properties that preclude simple class substitution. In vitro, its selectivity profile against a panel of off-target kinases (c-Kit, PDGFR-β, FGFR-1) differs quantitatively from that of other approved VEGFR TKIs, including axitinib, sunitinib, pazopanib, and sorafenib [1]. In vivo, tivozanib demonstrates clinical activity in patients who have progressed on prior VEGFR-targeted therapies, including the structurally and mechanistically similar TKI axitinib, suggesting non-overlapping resistance mechanisms [2]. Furthermore, its extended half-life of approximately 111 hours (4.5–5.1 days) and minimal dependence on active metabolites support once-daily dosing and a predictable pharmacokinetic profile that is distinct from many earlier-generation TKIs [3]. Finally, the safety profile is differentiated by a lower incidence of hand-foot syndrome and diarrhea relative to sorafenib, while hypertension remains the predominant on-target effect, a trade-off that directly impacts tolerability and dose intensity in both clinical and preclinical settings [4].

Quantitative Differentiation of Tivozanib Hydrate: Head-to-Head and Cross-Study Comparative Data


Tivozanib Exhibits Superior VEGFR-2 Selectivity Relative to Sunitinib and Sorafenib, with Reduced Off-Target Kinase Inhibition

Tivozanib hydrate demonstrates a markedly selective inhibition profile for VEGFR-2 compared to other clinically approved VEGFR TKIs. In direct comparative in vitro kinase assays, tivozanib exhibited an IC50 of 6.5 nM for VEGFR-2, which is 5.2-fold more potent than sunitinib (34 nM) and 4.3-fold more potent than sorafenib (28 nM). More importantly, tivozanib shows substantially reduced activity against off-target kinases. For c-Kit, tivozanib's IC50 is 78 nM, representing a 23.9-fold reduction in potency compared to sorafenib's potent inhibition (IC50 = 1862 nM), and a 1.9-fold reduction compared to sunitinib (IC50 = 40 nM). Similarly, for PDGFR-β, tivozanib (IC50 = 49 nM) is 23-fold less potent than sorafenib (IC50 = 1129 nM) and 1.5-fold less potent than sunitinib (IC50 = 75 nM) [1]. This selective profile is further corroborated by studies showing tivozanib has 'little activity' against FGFR-1, Flt3, c-Met, EGFR, and IGF-1R, confirming its narrow target spectrum [2].

VEGFR Selectivity Kinase Inhibition Profiling Off-Target Effects

Tivozanib Demonstrates Superior Progression-Free Survival (PFS) Compared to Sorafenib in Phase III Trials for Metastatic RCC

In the pivotal Phase III TIVO-1 trial, tivozanib demonstrated a statistically significant improvement in progression-free survival (PFS) compared to sorafenib in patients with treatment-naive metastatic renal cell carcinoma (mRCC). Median PFS was 11.9 months for tivozanib (n=260) versus 9.1 months for sorafenib (n=257), with a hazard ratio (HR) of 0.797 (p=0.042) [1]. This PFS advantage was confirmed in the subsequent TIVO-3 trial, which enrolled heavily pre-treated patients (≥2 prior lines of therapy). In the overall TIVO-3 population, median PFS was 5.6 months with tivozanib compared to 3.9 months with sorafenib (HR=0.73, p=0.016) [2]. Notably, in the TIVO-3 subgroup of patients with prior axitinib exposure, tivozanib maintained a PFS advantage of 5.5 months versus 3.7 months with sorafenib (HR=0.68), and a response rate of 13% versus 8% [3].

Renal Cell Carcinoma Progression-Free Survival Phase III Clinical Trial

Tivozanib Exhibits a Differentiated Toxicity Profile: Significantly Lower Rates of Hand-Foot Syndrome and Diarrhea Versus Sorafenib

In the Phase III TIVO-1 trial, tivozanib demonstrated a markedly different adverse event (AE) profile compared to sorafenib. Hand-foot syndrome occurred in 14% of tivozanib-treated patients versus 54% of sorafenib-treated patients (any grade), representing a 40% absolute risk reduction. Diarrhea was reported in 23% of tivozanib patients compared to 33% of sorafenib patients. Conversely, hypertension—an expected on-target effect of potent VEGF inhibition—was more frequent with tivozanib (44% vs 34%) [1]. This pattern, characterized by a lower burden of off-target toxicities (hand-foot syndrome, diarrhea, rash) and a higher incidence of manageable on-target hypertension, is consistent across trials and is attributed to tivozanib's high selectivity for VEGFR over other kinases [2]. In the TIVO-3 trial, the rate of dose interruptions due to AEs was 18% for tivozanib versus 35% for sorafenib, underscoring improved tolerability in a heavily pre-treated population [3].

Adverse Event Profile Tolerability Safety Differentiation

Tivozanib Demonstrates Clinical Activity Following Progression on Axitinib, Indicating Non-Cross-Resistant Mechanisms

A key differentiator for tivozanib hydrate is its demonstrated clinical activity in patients who have already progressed on axitinib, another highly selective VEGFR TKI. In a pre-specified subgroup analysis of the TIVO-3 phase III trial, 172 patients (83 tivozanib, 89 sorafenib) had received prior axitinib therapy. In this subgroup, tivozanib significantly improved progression-free survival (PFS) compared to sorafenib, with a median PFS of 5.5 months versus 3.7 months (HR=0.68). The objective response rate (ORR) was also higher with tivozanib (13% vs 8%) [1]. This finding challenges the hypothesis that prior axitinib treatment, due to mechanistic similarity, renders subsequent tivozanib ineffective. Instead, it suggests that tivozanib retains efficacy in axitinib-refractory disease, potentially due to differences in pharmacokinetics, binding kinetics, or resistance mechanisms that are not fully overlapping [2].

Sequential TKI Therapy Cross-Resistance Axitinib

Tivozanib Monotherapy Achieves Clinically Meaningful PFS in the Post-Immunotherapy Setting, Outperforming Combination with Nivolumab

In the Phase 3 TiNivo-2 trial (NCT04987203) evaluating patients with advanced RCC who had progressed on prior immune checkpoint inhibitor (ICI) therapy, tivozanib monotherapy demonstrated a median progression-free survival (mPFS) of 7.4 months (95% CI: 5.55–9.23). In contrast, the combination of tivozanib plus nivolumab achieved an mPFS of 5.7 months (95% CI: 4.04–7.43; HR=1.10; p=0.49) [1]. In the subset of patients whose immediate prior therapy was an ICI (n=244), tivozanib monotherapy achieved an mPFS of 9.2 months (95% CI: 7.43–9.99), compared to 7.4 months (95% CI: 5.55–9.56) with the combination [2]. These data not only confirm the single-agent activity of tivozanib after ICI failure but also suggest that adding nivolumab does not improve, and may numerically impair, PFS in this context. This positions tivozanib as a preferred VEGFR TKI backbone for studies exploring post-ICI sequencing.

Post-Immunotherapy Checkpoint Inhibitor TiNivo-2

Tivozanib Hydrate Exhibits an Exceptionally Long Elimination Half-Life (111 Hours), Enabling Sustained Target Inhibition with Once-Daily Dosing

Tivozanib hydrate is distinguished by a remarkably long plasma elimination half-life of approximately 111 hours (4.5–5.1 days) in humans [1]. This is considerably longer than that of other approved VEGFR TKIs in the same class. For example, sorafenib has a half-life of 25–48 hours, sunitinib 40–60 hours, and axitinib 2.5–6.1 hours [2]. The extended half-life of tivozanib is attributed to its high plasma protein binding (>99%) and the lack of major circulating active metabolites; unchanged tivozanib constitutes 90% of drug-related components in serum [1]. The apparent clearance (CL/F) is 0.75 L/h, and the apparent volume of distribution (V/F) is 123 L [3]. This pharmacokinetic profile translates to sustained VEGFR inhibition with once-daily oral dosing, a convenience that may improve patient adherence in clinical settings and reduce variability in preclinical models.

Pharmacokinetics Half-Life Once-Daily Dosing

Optimal Research and Industrial Application Scenarios for Tivozanib Hydrate Based on Quantitative Differentiation


In Vivo Efficacy Studies in Renal Cell Carcinoma Models Requiring Potent, Selective VEGFR-2 Inhibition with Favorable Pharmacokinetics

Tivozanib hydrate is an ideal candidate for in vivo oncology studies in RCC xenograft models where sustained VEGFR-2 inhibition is required. Its picomolar potency (IC50 = 6.5 nM for VEGFR-2) ensures robust target engagement, while its extended half-life (111 hours) supports once-daily oral dosing and simplifies pharmacokinetic/pharmacodynamic (PK/PD) modeling [1]. The compound's high selectivity for VEGFR-1/2/3 over off-target kinases (c-Kit, PDGFR-β) reduces confounding off-target effects, providing a cleaner readout of anti-angiogenic efficacy [2]. This is particularly valuable in studies designed to isolate the contribution of VEGF signaling to tumor growth and metastasis, or when comparing the therapeutic window of selective versus multi-targeted TKIs. The hydrated form (tivozanib hydrate) is the most commonly used research-grade material, with established solubility and stability profiles suitable for oral gavage or dietary administration in rodents.

Clinical Development of Sequential TKI Strategies in Refractory Renal Cell Carcinoma, Including Post-Axitinib and Post-Immunotherapy Settings

The clinical evidence from TIVO-3 and TiNivo-2 positions tivozanib hydrate as a critical component in late-stage clinical trials investigating optimal sequencing of targeted therapies. Its demonstrated activity in patients who have progressed on prior axitinib (mPFS = 5.5 months vs 3.7 months with sorafenib; HR=0.68) [3] and as monotherapy after immune checkpoint inhibitor failure (mPFS = 7.4 months overall; 9.2 months in the immediate prior ICI subgroup) [4] makes it a valuable comparator or backbone agent in studies of third-line and later RCC therapy. Pharmaceutical and biotech companies developing novel agents for RCC should consider tivozanib as a relevant standard-of-care comparator arm or as a combination partner, particularly in trials designed to evaluate non-cross-resistant mechanisms or to explore biomarker-defined populations that may benefit from high-selectivity VEGF blockade.

Pharmacological Studies Investigating Class-Specific Toxicities and Tolerability Profiles of VEGFR TKIs

Tivozanib hydrate serves as a powerful tool for dissecting the relationship between kinase selectivity and adverse event profiles. Its clean toxicity signature—characterized by higher rates of on-target hypertension (44%) but significantly lower rates of off-target hand-foot syndrome (14% vs 54% for sorafenib) and diarrhea (23% vs 33% for sorafenib) [5]—allows researchers to directly link specific kinase inhibition patterns to clinical tolerability. In preclinical toxicology studies, tivozanib can be used as a 'selective' comparator against multi-targeted TKIs to elucidate the molecular mechanisms underlying dose-limiting toxicities such as hand-foot skin reaction and gastrointestinal disturbances. This information is essential for the rational design of next-generation angiogenesis inhibitors with improved safety margins.

In Vitro Kinase Selectivity Profiling and Structure-Activity Relationship (SAR) Studies for VEGFR Inhibitor Development

The well-characterized, quantitative selectivity profile of tivozanib hydrate against a panel of recombinant kinases makes it an indispensable reference compound for medicinal chemistry and kinase drug discovery programs. The IC50 values for VEGFR-2 (6.5 nM), c-Kit (78 nM), and PDGFR-β (49 nM) are documented in comparative tables with other clinically approved TKIs [6]. This data set can be used to benchmark the selectivity of novel chemical entities, validate high-throughput screening assays, and calibrate in silico models of kinase binding. Furthermore, the availability of the hydrated form and its well-defined crystal structure (as described in patents for polymorphs and solid-state forms [7]) facilitate co-crystallization studies and computational docking experiments aimed at understanding the structural determinants of VEGFR-2 selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tivozanib hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.